

Isotopic Labeling of Fluticasone Propionate: Technical Synthesis & Application Guide

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Compound of Interest

Compound Name: *1,2-Dihydro Fluticasone
Propionate-d3*

Cat. No.: *B1157749*

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Strategic Design of the Labeled Isotopologue

Fluticasone propionate (

) presents a unique challenge for isotopic labeling due to its metabolic lability at the S-fluoromethyl carbothioate group. The choice of labeling position dictates the utility of the resulting molecule in bioanalysis and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Labeling Sites & Utility Analysis[1]

Label Position	Isotope	Primary Application	Metabolic Stability	Synthetic Difficulty
S-Fluoromethyl ()	C, C, H	Parent Drug Quantification, Reactive Metabolite Tracking	Low (Cleaved by CYP3A4)	Low (Late-stage insertion)
Propionate Chain ()	H , C , C	LC-MS/MS Internal Standard (SIL), Metabolite Identification	High (Retained in M1 metabolite)	Low (Commercially available reagents)
Steroid Core (Ring A/B)	C, H	Mass Balance, QWBA, Long-term Tissue Distribution	Very High (Metabolically robust)	High (Requires multi-step synthesis)

Critical Insight: For metabolite profiling, labeling the S-fluoromethyl group is insufficient because the primary metabolic pathway involves the hydrolysis of the thioester to form the 17

-carboxylic acid (M1 metabolite), resulting in the loss of the label. For bioanalytical internal standards, a deuterium-labeled propionate ester (d

) is the industry standard due to cost-efficiency and spectral distinctness.

Synthetic Pathways[2][3][4]

Synthesis of Stable Isotope Labeled (SIL) Fluticasone Propionate-d

Target: Internal Standard for LC-MS/MS. Label Location: Propionate ester side chain (ethyl-d

).

This route utilizes the commercially available Propionyl Chloride-d

. It avoids the high cost of steroid core labeling while providing a mass shift of +5 Da, sufficient to avoid isotopic overlap with the natural M+2 peaks of the analyte.

Step-by-Step Protocol:

- Precursor Preparation: Start with Flumethasone (6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione).
- Oxidative Cleavage: Treat Flumethasone with periodic acid () in THF/Water to cleave the C21-glycol, yielding the 17-carboxylic acid intermediate.
- Thioacid Formation: Activate the carboxylic acid with -carbonyldiimidazole (CDI) in DMF, followed by treatment with hydrogen sulfide () gas to generate the 17-carbothioic acid.
- Esterification (Label Incorporation):
 - Reagents: 17-carbothioic acid intermediate, Propionyl Chloride-d (), Triethylamine (Et

N).

- Conditions: Dissolve the steroid in anhydrous dichloromethane (DCM) at 0°C. Add Et N (2.5 eq) followed by dropwise addition of Propionyl Chloride-d (1.2 eq). Stir for 2 hours.
- Mechanism: Selective acylation of the 17-hydroxyl group occurs.^[1] The 11-hydroxyl is sterically hindered and remains free.
- S-Fluoromethylation (Final Step):
 - Reagents: Bromofluoromethane (), Sodium Bicarbonate (), Dimethylacetamide (DMAc).
 - Conditions: Treat the 17-propionyloxy-17-carbothioic acid with in DMAc at room temperature.
 - Purification: Quench with water, filter the precipitate, and recrystallize from Ethyl Acetate/Hexane.



Figure 1: Synthesis of Fluticasone Propionate-d5 (Internal Standard)

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[6]

Synthesis of [C]-Fluticasone Propionate (S-Fluoromethyl Label)

Target: ADME Studies (Parent drug tracking). Label Location: The carbon of the S-fluoromethyl group.[2][3][4][5][6]

This "late-stage" labeling strategy is highly efficient, minimizing radioactive waste and maximizing specific activity. However, it requires handling volatile radioactive alkylating agents.

Step-by-Step Protocol:

- Precursor Synthesis: Prepare the unlabeled 6

,9

-difluoro-11

-hydroxy-16

-methyl-17

-propionyloxy-3-oxoandrosta-1,4-diene-17

-carbothioic acid (Fluticasone Propionate Acid precursor) using standard medicinal chemistry routes.[7]

- Generation of [

C]Bromofluoromethane:

- Note: [

C]Bromofluoromethane is not shelf-stable and is typically generated in situ or immediately prior to use from [

C]dibromomethane or via halogen exchange.

- Alternative Route: Use [

C]Chlorofluoromethane generated from [

C]dichloromethane via fluorination with

, though this is technically demanding.

- Preferred Lab Route: React the thioacid salt with [

C]Bromochloromethane (generated from [

C]CH

Cl

) to form the S-chloromethyl ester, followed by halide exchange.

- Direct Alkylation (If [

C]CH

BrF is available):

- Dissolve the thioacid precursor (100 mg) in DMF (2 mL).

- Add Cesium Carbonate (

, 1.5 eq).

- Vacuum transfer [

C]Bromofluoromethane (1.1 eq, high specific activity) into the reaction vessel at -78°C.

- Seal the vessel and warm to room temperature. Stir for 4 hours.

- Halide Exchange Method (More common for

C):

- React thioacid with [

C]Bromochloromethane

[

C]Chloromethyl ester.

- Treat the [

C]Chloromethyl ester with Silver Fluoride (AgF) in Acetonitrile at 50°C for 24 hours.

- Result: Conversion of

to

.

Metabolic Fate & Analytical Considerations

Understanding the metabolic instability of the label is crucial for interpreting bioanalytical data.

Metabolic Pathway Tracking

The primary metabolic clearance of fluticasone propionate is mediated by CYP3A4.

- Reaction: Hydrolysis of the S-fluoromethyl carbothioate.
- Product: Fluticasone-17
-carboxylic acid (M1).[7]
- Fate of Label:
 - If labeled at S-Fluoromethyl: The label is released as [
C]fluoromethanethiol (unstable)
[
C]formaldehyde + Fluoride. The radioactivity is lost from the steroid and enters the one-carbon pool or is exhaled as
CO
.
 - If labeled at Propionate: The label remains attached to the steroid core in metabolite M1.

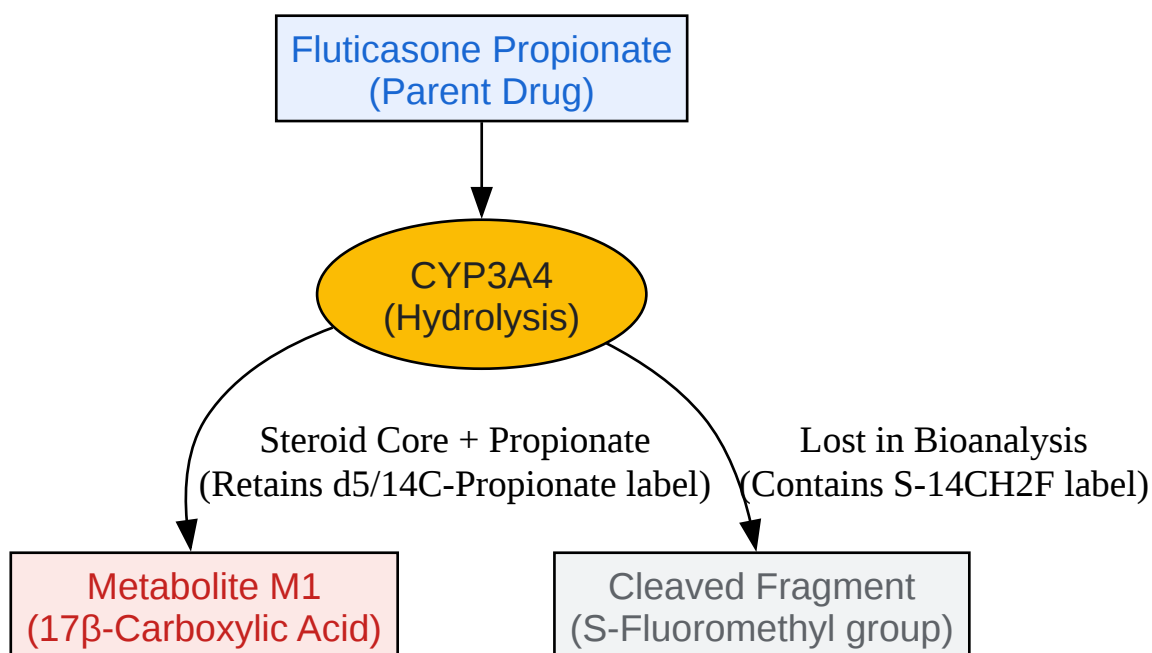


Figure 2: Metabolic Fate of Isotopic Labels

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Data Summary: Label Selection Matrix

Study Type	Recommended Label	Rationale
PK / Bioanalysis (Plasma)	Propionate-d	Stable, +5 Da mass shift prevents crosstalk, commercially viable.
Mass Balance (Excretion)	Steroid Core- C	Only way to track all drug-related material (Parent + M1 + downstream metabolites).
Metabolite ID (M1)	Propionate- C/ C	Confirms the presence of the propionate ester in the metabolite; distinguishes M1 from completely de-esterified products.
Reactive Metabolite Binding	S-Fluoromethyl- C	Tracks the reactive fluoromethyl moiety if it binds covalently to proteins (rare but possible).

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